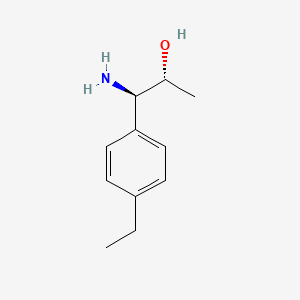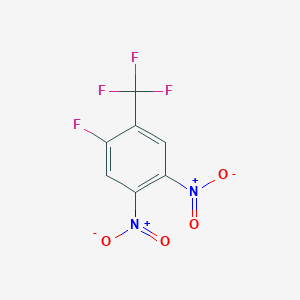
1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H2F4N2O4 It is characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene typically involves nitration reactions. One common method is the nitration of fluorobenzene derivatives under controlled conditions. The reaction involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-yield production of the compound.
Analyse Des Réactions Chimiques
1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative.
Applications De Recherche Scientifique
1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: The compound’s fluorine and nitro groups contribute to its use in the development of advanced materials, such as polymers and coatings with specific properties.
Agrochemicals: It can be used in the synthesis of agrochemical compounds, including pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene is primarily determined by its functional groups. The nitro groups are electron-withdrawing, making the compound highly reactive towards nucleophiles. The trifluoromethyl group enhances the compound’s lipophilicity and stability. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .
Comparaison Avec Des Composés Similaires
1-Fluoro-4,5-dinitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-2,4-dinitrobenzene: This compound lacks the trifluoromethyl group but shares the nitro and fluorine substituents.
1-Fluoro-4-(trifluoromethyl)benzene: This compound lacks the nitro groups but contains the trifluoromethyl and fluorine substituents.
2,4-Dinitro-1-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, along with nitro substituents.
Propriétés
Formule moléculaire |
C7H2F4N2O4 |
|---|---|
Poids moléculaire |
254.10 g/mol |
Nom IUPAC |
1-fluoro-4,5-dinitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2F4N2O4/c8-4-2-6(13(16)17)5(12(14)15)1-3(4)7(9,10)11/h1-2H |
Clé InChI |
BYYJCEGDFLFDEL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


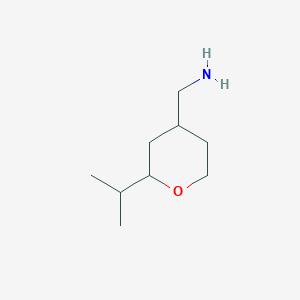
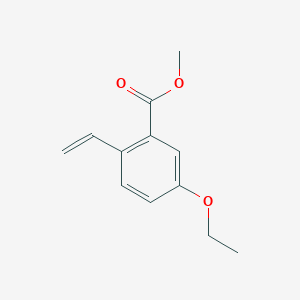

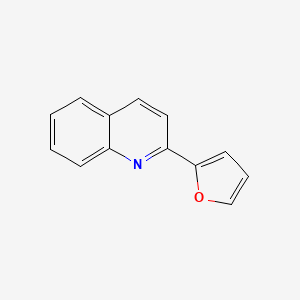
![Methyl 2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate](/img/structure/B13027720.png)
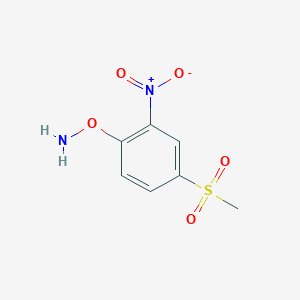
![tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13027745.png)



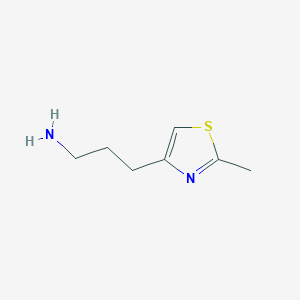
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
